N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a structurally complex organic compound featuring:
- Cyclohexene moiety: A six-membered unsaturated ring with one double bond, contributing to conformational flexibility and hydrophobicity .
- Thiophene-pyrazole unit: A heteroaromatic system combining a sulfur-containing thiophene ring and a nitrogen-rich pyrazole group, which may enhance electronic properties and bioactivity .
- Ethanediamide backbone: A central oxalamide linker that facilitates hydrogen bonding and molecular recognition .
Key steps may include amidation, Suzuki-Miyaura cross-coupling, or nucleophilic substitutions under controlled conditions (e.g., inert atmosphere, catalytic palladium) .
Potential Applications:
- Medicinal Chemistry: The pyrazole-thiophene motif is commonly explored for kinase inhibition or antimicrobial activity .
- Material Science: Conjugated thiophene systems are leveraged in organic electronics .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-24-14-16(13-23-24)18-8-7-17(27-18)10-12-22-20(26)19(25)21-11-9-15-5-3-2-4-6-15/h5,7-8,13-14H,2-4,6,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDQVDPUMBFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide involves a multi-step reaction process. One common synthetic route starts with the preparation of the cyclohex-1-en-1-yl precursor through the hydrogenation of benzene. This is followed by the alkylation of the cyclohexenyl compound with ethylene to form the cyclohex-1-en-1-yl ethyl intermediate.
In the next step, the thiophene and pyrazole rings are introduced through a palladium-catalyzed cross-coupling reaction. Finally, the diamide functional group is formed by reacting the intermediate with ethanediamine under controlled conditions. Reaction conditions typically involve the use of solvents such as tetrahydrofuran or dimethylformamide, with the reaction being conducted at elevated temperatures and under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized for efficiency and yield. Continuous flow reactors and automated processes are employed to ensure consistent quality and high throughput. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : Oxidation of the compound can be achieved using common oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxidized derivatives with altered functional groups.
Reduction: : Reduction reactions are typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which convert certain functional groups to their reduced forms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another using suitable nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Tetrahydrofuran, dimethylformamide
Catalysts: : Palladium catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield derivatives with additional oxygen-containing functional groups, while reduction reactions could produce compounds with simpler hydrocarbon chains.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : Investigated for its potential as a bioactive compound with applications in pharmacology. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine: : Explored for its potential therapeutic properties. Research focuses on its ability to interact with specific molecular targets and pathways, making it a candidate for drug development.
Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately influencing cellular processes and physiological outcomes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Unique Properties | Reference |
|---|---|---|---|
| Target Compound | Cyclohexene, thiophene-pyrazole, ethanediamide | Combines hydrophobic (cyclohexene) and bioactive (pyrazole-thiophene) motifs | |
| N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide | Cyclohexene, ethylphenyl | Lacks heteroaromatic systems; simpler structure with lower polarity | |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide | Trifluoromethylphenyl, pyrazole-thiophene | CF₃ group enhances metabolic stability and lipophilicity | |
| N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide | Chlorobenzenesulfonyl, thiophene | Sulfonyl group improves solubility and binding affinity | |
| N'-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-N-cyclohexylethanediamide | Thieno-pyrazol, dioxido group | Sulfone and fused heterocycle enhance oxidative stability |
Key Observations:
Bioactivity :
- The pyrazole-thiophene unit in the target compound is associated with kinase inhibition, as seen in analogs with trifluoromethylphenyl groups .
- Sulfonyl-containing derivatives (e.g., ) exhibit improved solubility, critical for pharmacokinetics.
Structural Complexity: Compounds with fused heterocycles (e.g., thieno-pyrazol in ) show higher thermal stability but require more complex synthesis. The absence of heteroaromatic systems in simpler analogs (e.g., ) reduces synthetic difficulty but limits bioactivity.
Electronic Properties :
- Thiophene-pyrazole conjugates (target compound and ) enable π-π stacking interactions, beneficial for material science applications .
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- It contains a cyclohexene ring, which may contribute to its biological activity through interactions with various biological targets.
- The presence of a pyrazole moiety is significant as pyrazole derivatives have been documented for their anticancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | SF-268 | 12.50 |
| 3 | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar structures may offer potent anticancer properties .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. For example, compounds with similar structures have been reported to inhibit kinases such as Aurora-A and CDK2, which play crucial roles in cancer cell cycle regulation .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole-linked compounds were synthesized and evaluated for their anticancer properties against multiple cell lines, revealing promising results with IC50 values ranging from low micromolar concentrations .
- Mannich Bases : Research on Mannich bases has shown that they possess diverse biological activities, including anticancer and anti-inflammatory properties. This class of compounds often shares structural motifs with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
